3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide
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Description
Scientific Research Applications
Synthesis and Potential Drug Candidates for Alzheimer’s Disease
A study focused on the synthesis of new N-substituted derivatives incorporating the chlorophenylsulfonyl moiety to evaluate potential drug candidates for Alzheimer’s disease. The research highlighted the process of synthesizing compounds and their evaluation for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's. This exploration underlines the compound's potential as a new therapeutic avenue for Alzheimer’s disease treatment, showcasing its significance in scientific research applications related to neurodegenerative disorders (Rehman et al., 2018).
Antiviral Activity
Another study synthesized derivatives with the chlorophenylsulfonyl structure to test their antiviral activity, specifically against tobacco mosaic virus. This highlights the compound's application in combating viral infections and its potential utility in developing antiviral agents. The bioassay tests demonstrated certain compounds' effectiveness, underscoring the relevance of these derivatives in scientific research aimed at controlling viral diseases (Chen et al., 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O3S2/c17-9-1-3-11(4-2-9)26(23,24)6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)25-16/h1-4,7-8H,5-6H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMMRXEALAUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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